molecular formula C20H15FO3 B13134324 (4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone

(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone

Cat. No.: B13134324
M. Wt: 322.3 g/mol
InChI Key: SNTRAHWDNCHXDM-UHFFFAOYSA-N
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Description

(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, fluoro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent recovery and purification steps are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its hydroxyl and fluoro groups can form hydrogen bonds and other interactions, making it a candidate for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone involves its interaction with specific molecular targets. The hydroxyl and fluoro groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxyphenyl)phenyl]methanone
  • (4-Fluoro-3-hydroxyphenyl)-[4-(4-methylphenyl)phenyl]methanone
  • (4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-ethylphenyl)phenyl]methanone

Uniqueness

(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone is unique due to the presence of both fluoro and hydroxyl groups on the phenyl rings. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H15FO3

Molecular Weight

322.3 g/mol

IUPAC Name

(4-fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone

InChI

InChI=1S/C20H15FO3/c1-12-10-15(7-9-18(12)22)13-2-4-14(5-3-13)20(24)16-6-8-17(21)19(23)11-16/h2-11,22-23H,1H3

InChI Key

SNTRAHWDNCHXDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)O)O

Origin of Product

United States

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